5-Dodecyne

Description

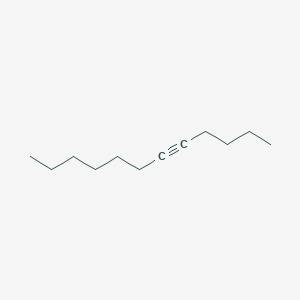

Structure

3D Structure

Properties

IUPAC Name |

dodec-5-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3-9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPXWRQCSIYOOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173476 | |

| Record name | 5-Dodecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-12-2 | |

| Record name | 5-Dodecyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Dodecyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Dodecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Dodecyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Spectroscopic Guide to 5-Dodecyne: Characterization via NMR, IR, and Mass Spectrometry

This technical guide provides an in-depth analysis of the spectroscopic data for 5-dodecyne (C₁₂H₂₂), a non-symmetrical internal alkyne. Aimed at researchers and professionals in drug development and chemical synthesis, this document synthesizes foundational principles with empirical data to offer a comprehensive characterization of the molecule. We will explore the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output.

Molecular Structure and Spectroscopic Implications

This compound is a 12-carbon alkyne with a triple bond located between carbons 5 and 6. Its structure consists of a butyl group and a hexyl group attached to the sp-hybridized carbons. This asymmetry is a critical factor in its spectroscopic analysis, as it results in a unique and distinct signal for each of the 12 carbon atoms and each set of chemically non-equivalent protons in its NMR spectra.

Caption: Molecular structure of this compound (C₁₂H₂₂).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the electronic environment of protons within a molecule. For this compound, the absence of protons directly attached to the alkyne carbons means we will only observe signals from the alkyl chains. The key diagnostic signals are the protons on the carbons adjacent to the triple bond (the propargylic protons at C-4 and C-7). These protons are deshielded compared to typical alkane protons due to the magnetic anisotropy of the triple bond and typically appear in the 2.0-2.5 ppm range.

Expected ¹H NMR Data for this compound:

| Protons (Carbon Position) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-1, H-12 (CH₃) | ~0.9 | Triplet (t) | 6H |

| H-2, H-3, H-8, H-9, H-10, H-11 (CH₂) | ~1.2-1.6 | Multiplet (m) | 12H |

| H-4, H-7 (Propargylic CH₂) | ~2.1-2.2 | Multiplet (m) | 4H |

Data Summary: ¹H NMR of this compound While a fully assigned spectrum is not publicly available, data from spectral databases confirm these regions. The spectrum is characterized by three main groups of signals.[1]

| Signal Region (δ, ppm) | Description |

| ~0.9 | Overlapping triplets from the two terminal methyl groups. |

| ~1.2-1.6 | A complex multiplet region corresponding to the bulk of the methylene protons in the alkyl chains. |

| ~2.15 | A multiplet corresponding to the four propargylic protons at the C-4 and C-7 positions. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is highly effective for alkyne characterization, as the sp-hybridized carbons of the triple bond produce distinct signals in a relatively uncongested region of the spectrum. For internal alkynes, these signals typically appear between 70 and 100 ppm.[2] Due to the asymmetry of this compound, two separate signals are expected for C-5 and C-6.

Data Summary: ¹³C NMR of this compound The following table presents the expected chemical shifts for each of the 12 unique carbons in this compound, based on data available from SpectraBase.[1]

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 | 13.7 |

| C-12 | 14.0 |

| C-4 | 18.6 |

| C-7 | 19.1 |

| C-2 | 22.1 |

| C-11 | 22.5 |

| C-10 | 28.9 |

| C-3 | 31.2 |

| C-9 | 31.4 |

| C-8 | 31.7 |

| C-5 (sp) | 79.9 |

| C-6 (sp) | 80.6 |

Causality Insight: The two sp-hybridized carbons (C-5 and C-6) are the most deshielded of the sp³ carbons due to the nature of the triple bond, appearing around 80 ppm. The terminal methyl carbons (C-1 and C-12) are the most shielded, appearing furthest upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. The characteristic absorption for a carbon-carbon triple bond (C≡C) stretch occurs in the 2100-2260 cm⁻¹ region.[3] However, in internal alkynes, particularly those with similar substituents, this absorption can be very weak or even absent. This is because the stretching of the triple bond produces only a very small change in the dipole moment of the molecule. The most prominent peaks in the IR spectrum of this compound are therefore the C-H stretching vibrations from the alkyl chains, which appear just below 3000 cm⁻¹.

Data Summary: Key IR Absorptions for this compound Data from the NIST Chemistry WebBook confirms the expected spectral features.[4]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2850 - 2960 | C-H Stretch (sp³ alkyl) | Strong |

| ~2200 | C≡C Stretch (internal alkyne) | Very Weak / Absent |

| ~1465 | C-H Bend (methylene scissoring) | Medium |

| ~1378 | C-H Bend (methyl rock) | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, with a molecular formula of C₁₂H₂₂, the molecular weight is approximately 166.31 g/mol .[5] The electron ionization (EI) mass spectrum is therefore expected to show a molecular ion peak (M⁺) at m/z 166.

The fragmentation of alkynes is complex, but often involves cleavage at the propargylic position (the C-C bond adjacent to the triple bond), which is a favored site for radical stabilization.

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Data Summary: Major Mass Fragments Data from the NIST Mass Spectrometry Data Center shows several characteristic fragments.[1]

| m/z | Relative Intensity | Possible Fragment Ion |

| 166 | Low | [C₁₂H₂₂]⁺ (Molecular Ion) |

| 97 | Medium | [C₇H₁₃]⁺ |

| 81 | High | [C₆H₉]⁺ |

| 67 | High | [C₅H₇]⁺ |

| 54 | High | [C₄H₆]⁺ |

Self-Validating System: The presence of the molecular ion at m/z 166 confirms the compound's identity. The prominent fragments at m/z 81 and 67 are consistent with cleavage around the central triple bond, reinforcing the structural assignment.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

A. NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to optimize magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: 32-64 scans, spectral width of ~15 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

-

Typical parameters: 512-2048 scans (due to the low natural abundance of ¹³C), spectral width of ~220 ppm, relaxation delay of 2 seconds.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate it using the TMS signal at 0.00 ppm. Integrate the ¹H signals and pick the peaks for both spectra.

B. Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place one drop of neat (undiluted) this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Analysis: Place a second salt plate on top to create a thin liquid film.

-

Data Acquisition: Place the salt plate assembly in the sample holder of the FT-IR spectrometer. Acquire a background spectrum of the clean, empty salt plates first. Then, acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum. Label the significant peaks.

C. Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The sample is vaporized and separated based on its boiling point and interactions with the GC column. This compound will travel through the column and elute at a specific retention time.

-

MS Analysis (Electron Ionization): As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer. It is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Detection: The resulting positively charged fragments are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Data Interpretation: The resulting mass spectrum plots the relative abundance of each fragment versus its m/z value. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

References

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS).[Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 140583, this compound.[Link]

-

NIST Mass Spectrometry Data Center. this compound in NIST Chemistry WebBook, NIST Standard Reference Database Number 69.[Link]

-

Compound Interest (2015). A Guide to 13C NMR Chemical Shift Values.[Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions.[Link]

Sources

An In-depth Technical Guide to the Solubility of 5-Dodecyne in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of 5-dodecyne, an internal alkyne with significant applications in organic synthesis and materials science. For researchers, scientists, and drug development professionals, understanding the solubility characteristics of such molecules is paramount for reaction optimization, formulation development, and purification processes. This document delves into the theoretical underpinnings of this compound's solubility, grounded in the principles of intermolecular forces and the "like dissolves like" paradigm. In the absence of extensive published quantitative solubility data, this guide offers a framework for predicting solubility in a range of common organic solvents. Furthermore, a detailed, field-proven experimental protocol for the precise determination of this compound's solubility is provided, empowering researchers to generate critical data for their specific applications.

Introduction to this compound and its Solubility

This compound (C₁₂H₂₂) is a long-chain, non-polar hydrocarbon characterized by a carbon-carbon triple bond located at the fifth carbon position.[1] This internal alkyne is a colorless to pale yellow liquid at room temperature and, owing to its molecular structure, exhibits distinct solubility behavior that is crucial for its handling and application.[1][2] The long alkyl chains contribute to its hydrophobic nature, making it a valuable building block in the synthesis of complex organic molecules, polymers, and specialty materials.[2]

The solubility of a compound dictates its utility in a vast array of chemical processes. For instance, in organic synthesis, the choice of solvent is critical as it must dissolve the reactants to facilitate a reaction in the liquid phase. In drug development, the solubility of an active pharmaceutical ingredient (API) or an intermediate like this compound in various organic solvents is a key parameter for crystallization, purification, and formulation. A thorough understanding of this compound's solubility profile allows for the rational selection of solvents, leading to improved reaction yields, enhanced purity, and more efficient process development.

The Theoretical Framework of Solubility: A Deep Dive

The solubility of one substance in another is governed by the fundamental principles of thermodynamics, primarily the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix).[3] For dissolution to be spontaneous, the Gibbs free energy of mixing must be negative. This is achieved through a favorable enthalpy of mixing (ΔH_mix), which relates to the intermolecular forces between solute and solvent molecules, and a positive entropy of mixing (ΔS_mix), which reflects the increase in randomness of the system upon mixing.

The "Like Dissolves Like" Principle and Intermolecular Forces

The adage "like dissolves like" is a cornerstone of solubility prediction and is rooted in the nature of intermolecular forces.[3] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. When the energy required to break the existing interactions is comparable to the energy released upon forming new interactions, the enthalpy of mixing is small and favorable for dissolution.

This compound, being a non-polar alkyne, primarily exhibits weak London dispersion forces .[4][5] These forces arise from temporary fluctuations in electron density, creating transient dipoles. The strength of London dispersion forces increases with the size and surface area of the molecule. Therefore, this compound is expected to be readily soluble in non-polar organic solvents that also predominantly exhibit London dispersion forces.[4][6]

Conversely, introducing this compound into a polar solvent, such as water or ethanol, is energetically unfavorable.[7] Polar solvents are characterized by strong dipole-dipole interactions and, in the case of protic solvents, hydrogen bonds. The energy required to disrupt these strong solvent-solvent interactions is not sufficiently compensated by the weak London dispersion forces that would form between the polar solvent and the non-polar this compound molecule. This energy mismatch results in a positive enthalpy of mixing and, consequently, poor solubility.[8]

Hansen Solubility Parameters (HSP): A Predictive Tool

For a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) provide a powerful framework.[5][9] The HSP model decomposes the total cohesive energy of a substance into three components:

-

δd (Dispersion): Represents the energy from London dispersion forces.

-

δp (Polar): Represents the energy from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Represents the energy from hydrogen bonding.

Predicted Solubility of this compound in Common Organic Solvents

Based on the "like dissolves like" principle and the non-polar nature of this compound, we can predict its solubility in a range of common organic solvents. The following table provides a qualitative prediction of solubility. It is crucial to note that these are estimations, and experimental verification is essential for precise applications.

| Solvent | Solvent Type | Dominant Intermolecular Forces | Predicted Solubility of this compound | Rationale for Prediction |

| Hexane | Non-polar | London Dispersion | High | Both solute and solvent are non-polar and dominated by London dispersion forces, leading to a favorable enthalpy of mixing. |

| Toluene | Non-polar (aromatic) | London Dispersion, weak dipole | High | Toluene is a non-polar solvent that can effectively solvate the long alkyl chains of this compound through dispersion forces.[6] |

| Dichloromethane | Polar Aprotic | Dipole-Dipole, London Dispersion | Moderate to High | While possessing a dipole moment, the large dispersion forces in dichloromethane can facilitate the dissolution of non-polar compounds. |

| Acetone | Polar Aprotic | Dipole-Dipole, London Dispersion | Low to Moderate | The strong dipole-dipole interactions in acetone are less compatible with the non-polar nature of this compound. |

| Ethanol | Polar Protic | Hydrogen Bonding, Dipole-Dipole, London Dispersion | Low | The strong hydrogen bonding network in ethanol is not easily disrupted by the non-polar this compound molecule. |

| Water | Polar Protic | Hydrogen Bonding, Dipole-Dipole | Insoluble | The highly polar nature and extensive hydrogen bonding of water make it a very poor solvent for non-polar hydrocarbons like this compound.[4][7] |

Experimental Determination of this compound Solubility: A Step-by-Step Protocol

To obtain accurate and reliable quantitative solubility data, a systematic experimental approach is necessary. The following protocol is based on the widely accepted shake-flask method, which is considered a gold standard for solubility determination.[11]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated positive displacement pipettes

-

Volumetric flasks

-

Syringe filters (PTFE, 0.22 µm)

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrumentation (e.g., HPLC, NMR).

-

Glass vials with PTFE-lined screw caps

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Using a calibrated pipette, add a precise volume of the desired organic solvent to each vial.

-

Securely seal the vials with PTFE-lined screw caps to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

-

-

Sampling and Sample Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow any undissolved this compound to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette, ensuring not to disturb the settled excess solute.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved droplets.

-

Accurately weigh the filtered sample.

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the calibration range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the chosen solvent.

-

Analyze the calibration standards and the diluted samples using a validated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID).

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or mg/mL.

-

Self-Validating System and Trustworthiness

The trustworthiness of this protocol is ensured by several self-validating steps:

-

Confirmation of Equilibrium: Sampling at multiple time points ensures that the measured concentration represents the true equilibrium solubility.

-

Use of Excess Solute: The presence of undissolved this compound throughout the experiment visually confirms that the solution is saturated.

-

Temperature Control: Maintaining a constant and accurately known temperature is critical, as solubility is temperature-dependent.

-

Validated Analytical Method: The use of a validated analytical method with proper calibration ensures accurate quantification of the solute concentration.

Solvent Selection Logic for this compound Applications

The choice of an appropriate solvent for a process involving this compound is a critical decision that impacts efficiency, safety, and cost. The following diagram illustrates a logical approach to solvent selection.

Caption: Decision-making workflow for selecting a suitable solvent for this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented in public literature, a strong theoretical understanding of its molecular structure and intermolecular forces allows for reliable qualitative predictions. As a non-polar alkyne, this compound exhibits high solubility in non-polar organic solvents and poor solubility in polar solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable method for their determination. By combining theoretical principles with rigorous experimental validation, researchers and drug development professionals can make informed decisions regarding solvent selection, thereby optimizing their processes and accelerating their research and development efforts.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Solubility of Things. (n.d.). Alkynes: Structure, Properties, and Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, November 13). 8.2: Thermodynamics of Solutions. Retrieved from [Link]

-

Vedantu. (n.d.). Physical Properties of Alkynes: Key Concepts & Examples. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Alkynes. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, May 20). 3.11: Physical Properties of Alkynes. Retrieved from [Link]

-

OrgoSolver. (n.d.). Physical Properties of Alkynes. Retrieved from [Link]

-

Polymer Science Learning Center. (n.d.). THERMODYNAMICS. Retrieved from [Link]

-

YouTube. (2025, December 5). Why Do Nonpolar Solutes Dissolve In Nonpolar Solvents?. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

YouTube. (2021, September 17). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 19780-12-2). Retrieved from [Link]

-

ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]

-

Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]

-

Socratic. (2015, October 2). Why don't polar and non-polar compounds dissolve each other?. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). HSPiP Software. Retrieved from [Link]

-

Park, K. (n.d.). Hansen Solubility Parameters. Purdue University. Retrieved from [Link]

-

ResearchGate. (2025, August 5). (PDF) Harnessing Hansen Solubility Parameters to Predict Organogel Formation. Retrieved from [Link]

-

Poater, A., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 14315-14323. [Link]

-

PubChem. (n.d.). Dodecane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (E)-5-dodecene. National Center for Biotechnology Information. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 5mL, Each. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Dichloromethane with Water - IUPAC-NIST Solubilities Database. Retrieved from [Link]

-

ChemBK. (n.d.). 1-Dodecene. Retrieved from [Link]

-

PubChem. (n.d.). (Z)-5-Dodecene. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2021, May 4). (PDF) Influence of Solution Chemistry on the Solubility, Crystallisability and Nucleation Behaviour of Eicosane in Toluene/Acetone Mixed-Solvents. Retrieved from [Link]

-

Gaylord Chemical. (n.d.). Dichloromethane Solvent Properties. Retrieved from [Link]

Sources

- 1. CAS 19780-12-2: this compound | CymitQuimica [cymitquimica.com]

- 2. img.antpedia.com [img.antpedia.com]

- 3. pslc.ws [pslc.ws]

- 4. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Physical Properties of Alkynes: Key Concepts & Examples [vedantu.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lup.lub.lu.se [lup.lub.lu.se]

A Technical Guide to the Hydrophobicity of Long-Chain Internal Alkynes

Executive Summary

Long-chain internal alkynes represent a unique chemical space, combining the defining linear rigidity of the sp-hybridized carbon-carbon triple bond with the flexibility and nonpolarity of extended alkyl chains. This guide provides an in-depth exploration of the hydrophobicity of this molecular class, a critical parameter influencing their application in drug discovery, materials science, and organic synthesis. We delve into the physicochemical underpinnings of their hydrophobic character, present a validated experimental protocol for its quantification, and discuss its strategic modulation in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct properties of long-chain internal alkynes.

Introduction: The Strategic Importance of the Internal Alkyne

In the landscape of functional groups, alkynes are indispensable tools.[1] Their unique linear geometry, reactivity, and electronic properties have established them as crucial building blocks in pharmaceuticals, agrochemicals, and advanced materials.[2] While terminal alkynes are widely recognized for their role in "click chemistry" and as pharmacophores, internal alkynes—where the triple bond is situated within a carbon chain—offer a distinct set of properties.[3][4]

The core structure of a long-chain internal alkyne consists of two key domains:

-

The Rigid Alkyne Core: The C≡C triple bond imposes a linear, rod-like geometry with a bond angle of 180°.[4][] This structural rigidity can be pivotal for directional interactions within a biological target's binding pocket.[1]

-

The Flexible Hydrophobic Chains: The flanking long alkyl chains are nonpolar and flexible, dominating the molecule's overall hydrophobic character.

Understanding and quantifying the hydrophobicity, typically expressed as the logarithm of the partition coefficient (logP), is paramount. This parameter governs a molecule's solubility, membrane permeability, metabolic stability, and off-target toxicity—all critical determinants of a drug candidate's success.[6][7][8] This guide focuses specifically on the nuanced hydrophobicity imparted by the combination of these two domains.

Physicochemical Basis of Hydrophobicity in Internal Alkynes

Like other hydrocarbons, alkynes are generally hydrophobic and insoluble or sparingly soluble in water, while readily dissolving in nonpolar organic solvents.[4][9][10] The hydrophobicity of a long-chain internal alkyne is a composite of several factors:

-

Chain Length: The primary determinant of hydrophobicity is the length of the alkyl chains. As chain length increases, the molecule's surface area and nonpolar character increase, leading to a higher logP value. This trend is well-established for lipophilic nanoparticles, where longer alkyl ligands result in greater hydrophobicity.[11]

-

The Alkyne Contribution: The C≡C triple bond itself, while composed of nonpolar C-C and weakly polar C-H bonds, contributes uniquely to the molecule's properties.[9] Compared to a corresponding alkene (C=C) or alkane (C-C) segment, the alkyne bond is shorter (1.21 Å vs. 1.34 Å for an alkene) and more electron-rich due to its two π-bonds.[1][10] This region of high electron density can participate in atypical non-covalent interactions, but it does not significantly detract from the overall nonpolar nature of a long hydrocarbon chain. In fact, alkynes often exhibit slightly higher boiling points than their corresponding alkanes and alkenes, suggesting subtle differences in intermolecular forces.[10][12]

-

Linearity and Rigidity: The enforced linear geometry of the alkyne unit can influence how the molecule packs and interacts with its environment.[13] This rigidity can reduce the entropic penalty of binding to a receptor compared to a more flexible analogue, potentially enhancing binding affinity.[1]

The interplay of these features is visually summarized in the diagram below.

Caption: Factors influencing the hydrophobicity of long-chain internal alkynes.

Quantifying Hydrophobicity: A Self-Validating Experimental Protocol

While computational methods provide useful estimates of logP (cLogP), experimental determination remains the gold standard for accuracy.[14][15][16] The OECD Guideline 107 "Shake-Flask Method" is a robust and widely accepted direct measurement technique, particularly for compounds with logP values in the range of -2 to 4.[17][18] For highly hydrophobic compounds (logP > 4), where emulsion formation can be an issue, the slow-stirring method (OECD 123) may be more appropriate.[19]

Here, we detail a self-validating protocol for the shake-flask method, designed to ensure data integrity and trustworthiness.

Principle

The n-octanol/water partition coefficient (Pow) is the ratio of a chemical's equilibrium concentrations in the n-octanol and water phases of a two-phase system.[17][20] The logarithm of this value is the logP.

-

LogP = log10 ( [solute]octanol / [solute]water ) [8]

Materials & Reagents

-

n-Octanol (analytical grade, purity >99%), pre-saturated with water.

-

Ultrapure water (e.g., Milli-Q), pre-saturated with n-octanol.

-

Test compound (long-chain internal alkyne).

-

Analytical standards of the test compound.

-

Appropriate solvent for stock solution (e.g., methanol, acetonitrile).

-

Glass centrifuge tubes with PTFE-lined screw caps.

-

Mechanical shaker or vortex mixer.

-

Centrifuge capable of >3000 x g.

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS).

Experimental Workflow

The workflow is designed with multiple checkpoints to ensure the validity of the final logP value.

Caption: Self-validating workflow for experimental logP determination.

Step-by-Step Methodology

-

Phase Preparation (Causality: Ensures both phases are in equilibrium before the experiment begins, preventing volume changes during partitioning):

-

Mix n-octanol and ultrapure water in a large vessel (e.g., 1:1 v/v).

-

Shake vigorously for 24 hours at the desired experimental temperature (e.g., 25°C ± 1°C).

-

Allow the phases to separate completely for at least 24 hours. Drain and store each phase separately.

-

-

Analytical Method Development (Causality: A reliable quantification method is the bedrock of an accurate result):

-

Develop a sensitive and linear analytical method (e.g., HPLC-UV) for the test compound.

-

Establish a calibration curve with at least 5 standards. The linearity (R²) should be >0.99.

-

Determine the Limit of Quantification (LOQ) to ensure concentrations in both phases can be accurately measured.

-

-

Preliminary Test (Causality: Establishes the approximate logP to select appropriate phase volume ratios for the definitive test):

-

Perform a single rapid determination to estimate the logP. This informs the design of the main experiment.

-

-

Definitive Experiment (Causality: Using varied phase ratios and replicates confirms that the measured partition coefficient is independent of the experimental setup):

-

Prepare three sets of duplicate (or triplicate) centrifuge tubes with different, accurately measured phase volume ratios (e.g., 4mL:2mL, 3mL:3mL, 2mL:4mL of octanol:water).[18]

-

Spike each tube with a small, precise volume of the stock solution. The final concentration should not exceed 0.01 mol/L in either phase to avoid self-association.[17]

-

Include a blank (no test compound) for each phase ratio to check for interferences.

-

Cap the tubes and shake vigorously for 20-30 minutes at a constant temperature (25°C ± 1°C).

-

Centrifuge the tubes for 15 minutes at >3000 x g to achieve a sharp separation of the phases.[20]

-

Carefully withdraw an aliquot from the center of each phase for analysis, avoiding the interface.

-

Analyze the concentration of the test substance in both the n-octanol and water phases using the validated analytical method.[21]

-

-

Calculation and Validation:

-

For each tube, calculate Pow = Coctanol / Cwater.

-

Calculate logPow for each of the six runs.

-

Validation 1 (Mass Balance): Calculate the total mass of the compound recovered from both phases and compare it to the initial amount added. The recovery should be within 100 ± 10%.

-

Validation 2 (Consistency): The six calculated logP values should fall within a range of ± 0.3 log units.[18]

-

The final, reported logP is the mean of the validated individual results.

-

Modulating Hydrophobicity in Drug Design

The internal alkyne is a powerful bioisostere, capable of replacing other groups like alkenes, amides, or even phenyl rings to fine-tune a molecule's properties.[1] Its introduction can modulate hydrophobicity while imparting beneficial structural and metabolic characteristics.

| Feature / Modification | Impact on Hydrophobicity | Rationale & Field Insight |

| Alkyne vs. Alkane | Slight Increase | The sp-hybridized carbons are more electronegative than sp3 carbons, but in a long chain, the dominant effect is the removal of two hydrogen atoms, slightly increasing the molecule's density and nonpolar character. |

| Alkyne vs. Alkene | Similar / Slight Increase | The alkyne is more linear and less bulky than a cis-alkene. Its impact on logP is often comparable to a trans-alkene, but it offers superior metabolic stability by being resistant to epoxidation. |

| Increasing Chain Length | Significant Increase | Each additional methylene (-CH₂) group typically increases the logP by approximately +0.5 units. This is a primary and predictable tool for modulating hydrophobicity.[11] |

| Positional Isomerism | Minor, context-dependent | Moving the alkyne from a terminal to an internal position generally increases thermodynamic stability.[1] Its effect on logP is minimal but can alter the molecule's overall shape and how it presents its hydrophobic surface. |

Case Insight: In drug discovery, a common challenge is "lipophilic creep," where lead optimization inadvertently increases logP to undesirable levels (>5), leading to poor solubility and high toxicity. Strategically replacing a phenyl ring (which contributes significantly to hydrophobicity) with a linear diacetylene or a long-chain internal alkyne can maintain or even enhance target engagement through rigid scaffolding while providing more precise control over the overall logP.[1][6]

Conclusion

The hydrophobicity of long-chain internal alkynes is a critical, multi-faceted property governed primarily by the length of the alkyl chains and nuanced by the unique electronic and structural nature of the C≡C triple bond. Its precise quantification through validated experimental methods like the OECD 107 shake-flask protocol is essential for reliable structure-activity relationship (SAR) studies. For researchers in drug development, viewing the internal alkyne not just as a rigid linker but as a tunable hydrophobic element provides a powerful strategic tool to optimize molecular properties, leading to safer and more efficacious therapeutics.

References

- BenchChem. (n.d.). The Expanding Role of Terminal Alkynes in Modern Medicinal Chemistry: A Technical Guide.

- AiFChem. (2025). Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry.

- Wikipedia. (n.d.). Alkyne.

- OrgoSolver. (n.d.). Physical Properties of Alkynes.

- Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123.

- OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.

- Chemistry LibreTexts. (2020, May 30). 10.1: Structure and Physical Properties.

- Zelisko, N., & Lesyk, R. (2025). Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs. European Journal of Medicinal Chemistry Reports, 15, 100294.

- Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water.

- BYJU'S. (n.d.). Physical Properties Of Alkynes.

- Vedantu. (n.d.). Physical Properties of Alkynes: Key Concepts & Examples.

- OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

- Shaw, R., & Singh, A. (2025). The stereo-divergent functionalization of alkynes: a comprehensive review. RSC Publishing.

- BOC Sciences. (n.d.). Alkynes.

- Liu, X., et al. (n.d.). A High-Throughput Method for Lipophilicity Measurement. PMC - NIH.

- Ashenhurst, J. (2013, June 24). Alkynes and Synthesis.

- ChemAxon. (n.d.). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge.

- Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software.

- KPU Pressbooks. (n.d.). 10.8 Alkynes – Organic Chemistry I.

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of alkynes from non-alkyne sources. Retrieved from Organic & Biomolecular Chemistry (RSC Publishing).

- Organic Chemistry Portal. (n.d.). Internal alkyne synthesis by C-C coupling.

- ResearchGate. (2025). Large‐Scale Evaluation of log P Predictors: Local Corrections May Compensate Insufficient Accuracy and Need of Experimentally Testing Every Other Compound.

- ResearchGate. (n.d.). Octanol–water partition coefficient (LogP) values calculated for....

- ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software.

- Wang, J., et al. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

- Lou, L. L., & Martin, J. C. (2021). Selected Thoughts on Hydrophobicity in Drug Design. Molecules, 26(4), 875.

- Lou, L. L., & Martin, J. C. (2021). Selected Thoughts on Hydrophobicity in Drug Design. PubMed.

- Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.

- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.

- Willard, A. P., & Van Lehn, R. C. (n.d.). Ligand Lipophilicity Determines Molecular Mechanisms of Nanoparticle Adsorption to Lipid Bilayers. PMC - PubMed Central.

- Open Access Pub. (n.d.). Alkynes | Journal of New Developments in Chemistry.

- Beilstein J Org Chem. (2019, November 14). Iodine-mediated Hydration of Alkynes on Keto-Functionalized Scaffolds: Mechanistic Insight and the Regiospecific Hydration of Internal Alkynes.

- ACS Publications. (2021, March 25). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry | Chemical Reviews.

- PubMed. (2015, October 23). Estimation of alkane-water logP for neutral, acidic, and basic compounds using an alkylated polystyrene-divinylbenzene high-performance liquid chromatography column.

- National Science Review - Oxford Academic. (n.d.). Conjugated polymers developed from alkynes. Retrieved from National Science Review - Oxford Academic.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

Sources

- 1. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 2. The stereo-divergent functionalization of alkynes: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01579K [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Alkyne - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Selected Thoughts on Hydrophobicity in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. orgosolver.com [orgosolver.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Ligand Lipophilicity Determines Molecular Mechanisms of Nanoparticle Adsorption to Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. byjus.com [byjus.com]

- 13. researchgate.net [researchgate.net]

- 14. chemaxon.com [chemaxon.com]

- 15. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 16. researchgate.net [researchgate.net]

- 17. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 18. oecd.org [oecd.org]

- 19. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biotecnologiebt.it [biotecnologiebt.it]

- 21. agilent.com [agilent.com]

An In-depth Technical Guide to the Reactivity of the Triple Bond in 5-Dodecyne

Introduction

5-Dodecyne (C₁₂H₂₂) is an internal alkyne characterized by a carbon-carbon triple bond located between the fifth and sixth carbon atoms of its twelve-carbon chain.[1][2][3][4] This structural feature imparts a unique reactivity profile, making it a valuable building block in organic synthesis and a subject of interest for researchers in drug development and materials science. The triple bond, with its two π-bonds and high electron density, serves as a rich center for a variety of chemical transformations. This guide provides a comprehensive exploration of the reactivity of the triple bond in this compound, offering in-depth mechanistic insights, field-proven experimental protocols, and a comparative analysis of different reaction pathways.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂ | [1][2][3][4] |

| Molecular Weight | 166.30 g/mol | [2][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Insoluble in water, soluble in organic solvents | [1] |

| CAS Number | 19780-12-2 | [2][3] |

I. Stereoselective Reduction of the Alkyne

The reduction of the triple bond in this compound is a cornerstone of its synthetic utility, allowing for the stereoselective formation of either the cis or trans isomer of 5-dodecene. The choice of catalyst and reaction conditions dictates the stereochemical outcome, providing a powerful tool for controlling molecular geometry in multi-step syntheses.[6]

A. Cis-Selective Hydrogenation (Syn-Addition)

The syn-addition of hydrogen across the triple bond of this compound yields (Z)-5-dodecene (cis-5-dodecene). This transformation is most effectively achieved using a "poisoned" catalyst, such as Lindlar's catalyst.[7][8][9] The deactivation of the palladium catalyst prevents over-reduction to the corresponding alkane, dodecane.[9][10]

Mechanism of Lindlar's Catalyst Hydrogenation

The reaction occurs on the surface of the catalyst. The alkyne adsorbs onto the palladium surface, and hydrogen atoms are delivered to the same face of the triple bond, resulting in the exclusive formation of the cis-alkene.[7]

Caption: Syn-addition of hydrogen using Lindlar's catalyst.

Experimental Protocol: Synthesis of (Z)-5-Dodecene

Materials:

-

This compound (1.0 g, 6.0 mmol)

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate) (100 mg)

-

Hexane (50 mL)

-

Hydrogen gas (H₂) balloon

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound in hexane.

-

Add Lindlar's catalyst to the solution.

-

Flush the flask with hydrogen gas and then maintain a positive pressure of hydrogen using a balloon.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with additional hexane.

-

Concentrate the filtrate under reduced pressure to yield (Z)-5-dodecene.

B. Trans-Selective Reduction (Anti-Addition)

To obtain (E)-5-dodecene (trans-5-dodecene), a dissolving metal reduction is employed, typically using sodium or lithium metal in liquid ammonia.[6][11][12] This reaction proceeds via a radical anion intermediate, leading to the anti-addition of hydrogen atoms across the triple bond.[13][14]

Mechanism of Dissolving Metal Reduction

The reaction is initiated by the transfer of a solvated electron from the sodium metal to the alkyne, forming a radical anion. This intermediate is then protonated by ammonia. A second electron transfer and subsequent protonation complete the reduction, with the more stable trans-vinylic anion intermediate dictating the stereochemical outcome.[6][14][15]

Caption: Anti-addition of hydrogen via dissolving metal reduction.

Experimental Protocol: Synthesis of (E)-5-Dodecene

Materials:

-

This compound (1.0 g, 6.0 mmol)

-

Liquid ammonia (approx. 50 mL)

-

Sodium metal (small, freshly cut pieces)

-

Dry ice/acetone bath

-

Ammonium chloride (for quenching)

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel in a dry ice/acetone bath (-78 °C).

-

Condense ammonia gas into the flask.

-

To the stirred liquid ammonia, add small pieces of sodium metal until a persistent deep blue color is observed, indicating the presence of solvated electrons.[6]

-

Slowly add a solution of this compound in a minimal amount of dry ether through the dropping funnel.

-

Stir the reaction mixture for 2-4 hours, maintaining the blue color by adding more sodium if necessary.

-

Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.

-

Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

Add water and extract the product with ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (E)-5-dodecene.

II. Electrophilic Addition Reactions

The electron-rich triple bond of this compound is susceptible to electrophilic attack. These reactions proceed through intermediates such as vinyl cations or bridged halonium ions, and the regiochemistry is not a factor for the symmetrically substituted this compound.

A. Halogenation

This compound readily reacts with halogens such as chlorine (Cl₂) and bromine (Br₂). The addition of one equivalent of the halogen typically results in the formation of a dihaloalkene, with anti-addition being the predominant pathway, leading to the E-isomer.[16][17][18] The reaction is believed to proceed through a bridged halonium ion intermediate.[18]

Experimental Protocol: Bromination of this compound

Materials:

-

This compound (1.0 g, 6.0 mmol)

-

Bromine (Br₂) (0.96 g, 6.0 mmol)

-

Carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) (50 mL)

Procedure:

-

Dissolve this compound in CCl₄ in a round-bottom flask protected from light.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in CCl₄ dropwise with stirring. The disappearance of the bromine color indicates the reaction is proceeding.

-

Continue the addition until a faint bromine color persists.

-

Allow the reaction mixture to warm to room temperature.

-

Wash the solution with aqueous sodium thiosulfate to remove any excess bromine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (E)-5,6-dibromo-5-dodecene.

B. Hydrohalogenation

The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound proceeds via an electrophilic addition mechanism.[16][17][19] The addition of one equivalent of HX yields a vinyl halide. Since this compound is an internal alkyne, the initial addition of H⁺ can occur at either carbon of the triple bond with equal probability, leading to a mixture of E and Z isomers of the resulting vinyl halide.[19]

Experimental Protocol: Hydrobromination of this compound

Materials:

-

This compound (1.0 g, 6.0 mmol)

-

Hydrogen bromide (HBr) solution in acetic acid (33 wt. %)

Procedure:

-

In a round-bottom flask, dissolve this compound in a minimal amount of a non-reactive solvent like pentane.

-

Cool the solution in an ice bath.

-

Slowly add one equivalent of the HBr solution in acetic acid with stirring.

-

Monitor the reaction by GC-MS to observe the formation of 5-bromo-5-dodecene and 6-bromo-5-dodecene.

-

After the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ether, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the product mixture.

III. Oxidation and Cleavage Reactions

The triple bond of this compound can undergo oxidative cleavage under specific conditions, leading to the formation of carboxylic acids. This transformation is a powerful tool for degrading larger molecules into smaller, identifiable fragments.

A. Ozonolysis

Ozonolysis of internal alkynes, followed by a workup with water, results in the cleavage of the triple bond to yield two carboxylic acids.[20][21][22] For a symmetrical internal alkyne like this compound, this reaction produces two equivalents of the same carboxylic acid.[20]

Mechanism of Ozonolysis

Ozone adds across the triple bond to form an unstable primary ozonide, which rearranges to a more stable trioxole intermediate. This intermediate is then cleaved during the aqueous workup to produce the carboxylic acid products.[23]

Caption: Ozonolysis of an internal alkyne.

Experimental Protocol: Ozonolysis of this compound

Materials:

-

This compound (1.0 g, 6.0 mmol)

-

Dichloromethane (CH₂Cl₂) (50 mL)

-

Ozone (O₃) from an ozone generator

-

Water (for workup)

Procedure:

-

Dissolve this compound in dichloromethane in a gas-washing bottle and cool to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

-

Purge the solution with nitrogen or argon to remove the excess ozone.

-

Slowly add water to the reaction mixture at low temperature.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pentanoic acid.

IV. Hydroboration-Oxidation

The hydroboration-oxidation of internal alkynes provides a method for their conversion to ketones.[24] The reaction proceeds with syn-addition of the borane across the triple bond, followed by oxidation to an enol, which then tautomerizes to the more stable keto form. For a symmetrical internal alkyne like this compound, this reaction will yield a single ketone product.

Mechanism of Hydroboration-Oxidation

A bulky borane reagent, such as disiamylborane or 9-BBN, is used to prevent double addition across the triple bond.[25][26] The boron adds to one of the sp-hybridized carbons, and a hydride is transferred to the other in a concerted, syn-addition. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group, forming an enol. This enol rapidly tautomerizes to the corresponding ketone.

Experimental Protocol: Hydroboration-Oxidation of this compound

Materials:

-

This compound (1.0 g, 6.0 mmol)

-

9-Borabicyclo[3.3.1]nonane (9-BBN) (0.5 M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH) solution (3 M)

-

Hydrogen peroxide (H₂O₂) (30% solution)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add one equivalent of the 9-BBN solution in THF.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Cool the mixture back to 0 °C and slowly add the sodium hydroxide solution, followed by the careful, dropwise addition of the hydrogen peroxide solution.

-

Stir the mixture at room temperature for 1-2 hours.

-

Extract the product with ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 6-dodecanone by column chromatography or distillation.

Conclusion

The triple bond in this compound is a versatile functional group that undergoes a wide array of chemical transformations. The ability to stereoselectively reduce the alkyne to either a cis or trans alkene provides significant control in the synthesis of complex molecules. Furthermore, electrophilic addition, oxidation, and hydroboration-oxidation reactions offer pathways to a variety of functionalized products. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the effective utilization of this compound as a key synthetic intermediate.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 19780-12-2). Retrieved from [Link]

-

JoVE. (2023, April 30). Reduction of Alkynes to trans-Alkenes: Sodium in Liquid Ammonia. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Alkyne Reduction by Lindlar's Catalyst or Na/NH3. Retrieved from [Link]

-

ReactionWeb.io. (2025, July 16). Alkyne + Na/NH3. Retrieved from [Link]

-

OrgoSolver. (n.d.). Alkyne Reactions: Dissolving-Metal Reduction to trans-Alkenes (Na / NH₃(l)). Retrieved from [Link]

-

OrgoSolver. (n.d.). Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. Retrieved from [Link]

-

Chad's Prep. (n.d.). 9.8 Ozonolysis of Alkynes. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Reduction of Alkynes. Retrieved from [Link]

-

BYJU'S. (n.d.). Ammonia and sodium reaction properties. Retrieved from [Link]

-

Master Organic Chemistry. (2013, May 8). Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. Retrieved from [Link]

-

Lumen Learning. (n.d.). Reduction of Alkynes. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Reduction of Alkynes. Retrieved from [Link]

-

Chad's Prep. (2020, December 11). 9.8 Ozonolysis of Alkynes | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Ozonolysis of Alkynes. Retrieved from [Link]

-

Khan Academy. (n.d.). Halogenation and ozonolysis of alkynes. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, November 1). 11.7: Addition of Hydrogen Halides to Alkynes. Retrieved from [Link]

-

SATHEE - IIT Kanpur. (n.d.). Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Khan Academy. (n.d.). Halogenation and ozonolysis of alkynes [Video]. Retrieved from [Link]

-

Unacademy. (n.d.). Alkynes Addition Reaction of Halogens. Retrieved from [Link]

-

Study.com. (n.d.). Alkyne Functional Group & Reactions | Overview & Examples. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Hydrohalogenation of Alkynes with Practice Problems. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (Z)-5-Dodecene. PubChem Compound Database. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 9.3: Reactions of Alkynes - Addition of HX and X₂. Retrieved from [Link]

-

Master Organic Chemistry. (2013, May 29). Alkyne Halogenation: Bromination and Chlorination of Alkynes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 11.10: Hydroboration–Oxidation of Alkynes. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydroboration–oxidation reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Hydroboration-Oxidation of Alkenes. Retrieved from [Link]

-

Grokipedia. (n.d.). Hydroboration–oxidation reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 5,7-Hexadecadiene, (Z, E)-. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 5mL, Each. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (E)-5-dodecene. PubChem Compound Database. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C12H22). Retrieved from [Link]

Sources

- 1. CAS 19780-12-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C12H22 | CID 140583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. PubChemLite - this compound (C12H22) [pubchemlite.lcsb.uni.lu]

- 5. This compound (CAS 19780-12-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. reactionweb.io [reactionweb.io]

- 7. orgosolver.com [orgosolver.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

- 10. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]

- 11. Video: Reduction of Alkynes to trans-Alkenes: Sodium in Liquid Ammonia [jove.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Alkyne Reduction by Lindlar's Catalyst or Na/NH3 - Chemistry Steps [chemistrysteps.com]

- 14. orgosolver.com [orgosolver.com]

- 15. byjus.com [byjus.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Alkynes Addition Reaction of Halogens - Unacademy [unacademy.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Hydrohalogenation of Alkynes with Practice Problems [chemistrysteps.com]

- 20. 9.8 Ozonolysis of Alkynes - Chad's Prep® [chadsprep.com]

- 21. youtube.com [youtube.com]

- 22. Khan Academy [khanacademy.org]

- 23. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [sathee.iitk.ac.in]

- 24. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. masterorganicchemistry.com [masterorganicchemistry.com]

A Senior Application Scientist's Guide to High-Purity 5-Dodecyne for Research and Drug Development

Introduction: The Unseen Workhorse of Innovative Chemistry

In the landscape of modern chemical synthesis and drug discovery, the internal alkyne 5-dodecyne (CAS No. 19780-12-2) has emerged as a crucial, albeit often unheralded, building block.[1][2] Its linear twelve-carbon chain, bisected by a carbon-carbon triple bond at the 5-position, bestows upon it a unique combination of lipophilicity and reactive potential.[1] This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth technical overview of sourcing, validating, and utilizing high-purity this compound. We will delve into the nuances of commercial supplier selection, rigorous quality control protocols, and the critical role of this molecule in advancing scientific frontiers.

Part 1: Sourcing High-Purity this compound: A Researcher's Compass

The journey to successful experimentation begins with the procurement of high-quality starting materials. For a seemingly simple molecule like this compound, variations in purity can have profound impacts on reaction outcomes, biological assays, and the ultimate validity of research findings.

Identifying Reputable Commercial Suppliers

Several chemical suppliers offer this compound, typically with purity specifications of 98% or greater as determined by Gas Chromatography (GC).[3] When selecting a supplier, it is imperative to look beyond the catalog listing and consider the following:

-

Transparency of Analytical Data: Reputable suppliers will readily provide a Certificate of Analysis (CoA) for each batch, detailing the purity and the analytical method used for its determination.

-

Consistency and Batch-to-Batch Variation: For ongoing research projects, supplier consistency is paramount. Inquire about their quality assurance processes and typical batch-to-batch purity variations.

-

Available Grades: While a "research grade" may suffice for initial studies, applications in drug development and other sensitive areas may necessitate a higher purity grade. Some suppliers may offer custom synthesis or further purification services.[4]

Below is a comparative table of prominent suppliers of this compound. Please note that availability and specifications are subject to change, and direct inquiry with the suppliers is always recommended.

| Supplier | Product Number (Example) | Stated Purity | Analysis Method | CAS Number |

| TCI America | D1191 | >98.0% | GC | 19780-12-2 |

| CymitQuimica | 3B-D1191 / IN-DA002B18 | >98% | Not specified | 19780-12-2 |

| Labscoop | D1191 | >98.0% | GC | 19780-12-2 |

| CP Lab Safety | D1191 | Not specified | Not specified | 19780-12-2 |

This table is for illustrative purposes and researchers should verify current product specifications with the suppliers.

The Logic of Supplier Selection: A Workflow

The process of selecting a suitable supplier can be systematized to ensure the procurement of high-quality material. The following diagram illustrates a logical workflow for this process.

Caption: A workflow for selecting and qualifying a commercial supplier of high-purity this compound.

Part 2: Ensuring Scientific Integrity: In-House Quality Control

While a supplier's CoA provides a baseline for purity, it is a cornerstone of good laboratory practice to independently verify the identity and purity of critical reagents. This self-validating system is essential for the trustworthiness of your research.

Experimental Protocol: Purity Verification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound, providing both quantitative and qualitative data.[5][6]

Objective: To determine the purity of a commercially supplied sample of this compound and identify any potential impurities.

Materials:

-

This compound sample

-

High-purity solvent (e.g., hexane or ethyl acetate)

-

GC-MS instrument equipped with a flame ionization detector (FID) or a mass spectrometer (MS)

-

A non-polar capillary column (e.g., DB-5ms or equivalent)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).

-

Instrument Setup:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

MS Detector (if applicable):

-

Ion Source Temperature: 230 °C

-

Scan Range: m/z 40-400

-

-

-

Injection: Inject 1 µL of the prepared sample into the GC-MS.

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum of this compound will exhibit a molecular ion peak (M+) at m/z 166.3.

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity of this compound as the percentage of the area of the this compound peak relative to the total area of all peaks.

-

Attempt to identify any impurity peaks by comparing their mass spectra to library databases.

-

Experimental Protocol: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the chemical structure of a molecule.[7] For this compound, both ¹H and ¹³C NMR are valuable.

Objective: To confirm the chemical structure of the supplied this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve a small amount of the this compound sample (5-10 mg) in approximately 0.6 mL of CDCl₃ in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

-

Spectral Interpretation:

-

¹H NMR: The spectrum of this compound is expected to show characteristic signals for the different types of protons in the molecule. The allylic protons adjacent to the triple bond will appear as a triplet of triplets around δ 2.14 ppm. The methyl groups at the ends of the chain will appear as triplets around δ 0.9 ppm. The other methylene groups will appear as multiplets in the region of δ 1.2-1.5 ppm.

-

¹³C NMR: The spectrum will show distinct signals for each unique carbon atom. The sp-hybridized carbons of the alkyne will resonate in the region of δ 80-90 ppm. The other sp³-hybridized carbons will appear in the upfield region of the spectrum.

-

Part 3: The Role of High-Purity this compound in Advancing Research

The utility of this compound extends across various domains of chemical research, with its purity being a critical determinant of success.

A Key Player in "Click Chemistry" and Drug Discovery

The alkyne functional group is a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new chemical entities.[8] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, where an alkyne reacts with an azide to form a stable triazole linkage. This reaction is widely employed in drug discovery for:

-

Lead Optimization: Rapidly generating libraries of related compounds to explore structure-activity relationships.

-

Bioconjugation: Attaching molecules to biomolecules, such as proteins or nucleic acids, for diagnostic or therapeutic purposes.

-

Fragment-Based Drug Discovery: Linking small molecular fragments to create more potent drug candidates.

The presence of impurities in the this compound starting material can lead to the formation of undesired side products, complicating purification and potentially leading to false positives or negatives in biological screening assays.

A Versatile Building Block in Organic Synthesis

Beyond click chemistry, the triple bond in this compound can be transformed into a variety of other functional groups, making it a versatile intermediate in the synthesis of complex molecules.[1] Its long alkyl chains can also be used to modulate the lipophilicity of a target molecule, a critical parameter in drug design that influences absorption, distribution, metabolism, and excretion (ADME) properties.[9]

Part 4: Safe Handling and Storage: A Prerequisite for Reliable Science

The safe handling and storage of all chemicals are of utmost importance in a laboratory setting. While this compound is not acutely toxic, it is a combustible liquid and appropriate precautions must be taken.

Safe Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.

-

Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources.

-

Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and dispose of it as hazardous waste.

Storage Recommendations

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation.

Conclusion: Empowering Discovery Through Quality Reagents

High-purity this compound is more than just a chemical on a shelf; it is a key enabler of scientific innovation. By understanding the intricacies of sourcing, validating, and safely handling this versatile building block, researchers can enhance the reliability and reproducibility of their work. This guide serves as a foundational resource for scientists and drug development professionals, empowering them to make informed decisions and ultimately, to accelerate the pace of discovery. The principles of rigorous supplier qualification and in-house quality control are not merely best practices but are fundamental to the integrity of the scientific endeavor.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemSynthesis. This compound. [Link]

-

University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]

-

ChemBAM. Purification by fractional distillation. [Link]

-

Amrita Vishwa Vidyapeetham Virtual Lab. Purification by Fractional distillation/crystallisation (Theory). [Link]

-

Organic Syntheses. 5,7-Hexadecadiene, (Z, E)-. [Link]

-

Organic Syntheses. (1R,5S,6R)-METHYL 5-(METHOXYCARBONYL)-6-((E)-3-OXO-4-PHENYLBUT-1-EN-1-YL)-2-OXABICYCLO[3.3.0]OCTAN-3-ONE. [Link]

-

University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

-

PubChem. 1-Dodecyne. National Center for Biotechnology Information. [Link]

-

Wikipedia. Fractional distillation. [Link]

-